molecular formula C14H14N2O2S2 B3001143 N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide CAS No. 642956-51-2

N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide

Cat. No.: B3001143
CAS No.: 642956-51-2
M. Wt: 306.4
InChI Key: AESIAFZXRYGYIP-UHFFFAOYSA-N
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Description

N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide is a complex organic compound that belongs to the class of thienylformamides This compound is characterized by the presence of a thienyl group attached to a formamide moiety, with an ethoxyphenylamino group and a thioxomethyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with thiophene-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)thioxomethyl-2-thienylformamide
  • N-(4-Chlorophenyl)thioxomethyl-2-thienylformamide
  • N-(4-Methylphenyl)thioxomethyl-2-thienylformamide

Uniqueness

N-(((4-Ethoxyphenyl)amino)thioxomethyl)-2-thienylformamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-2-18-11-7-5-10(6-8-11)15-14(19)16-13(17)12-4-3-9-20-12/h3-9H,2H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESIAFZXRYGYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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